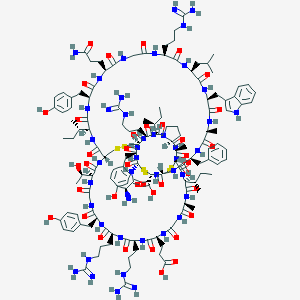
2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone
Descripción general
Descripción
2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone is a chemical compound with the molecular formula C8H4F3NO3 . It has a molecular weight of 219.12 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4F3NO3/c9-8(10,11)7(13)5-3-1-2-4-6(5)12(14)15/h1-4H . The Canonical SMILES for this compound is C1=CC=C(C(=C1)C(=O)C(F)(F)F)N+[O-] .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 219.12 g/mol . The compound has a topological polar surface area of 62.9 Ų . It has a complexity of 271 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 6 .Aplicaciones Científicas De Investigación
Phase Diagram and Solubility Studies
The compound has been instrumental in the study of solid-liquid phase equilibrium and ternary phase diagrams, particularly with its derivatives like 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone. Research has focused on their behavior in different solvents, providing critical data on mutual solubility and facilitating the construction of isothermal ternary phase diagrams. These insights are valuable in chemical engineering and materials science, particularly in optimizing solvent systems for industrial applications (Li et al., 2019).
Charge Density Analysis
Charge density analysis of related compounds, such as 1-(2-hydroxy-5-nitrophenyl)ethanone, using X-ray and neutron diffraction data has provided deep insights into intramolecular bonding features and the extent of pi-delocalisation. These studies are fundamental in understanding the electronic properties of these compounds, which can be critical in materials science and pharmaceuticals (Hibbs, Overgaard, & Piltz, 2003).
Polymer Synthesis
2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone derivatives have been pivotal in polymer chemistry. They have been used in the synthesis of linear polymers, hyperbranched polymers with varying degrees of branching, and even 100% hyperbranched polymers. These polymers have significant applications ranging from industrial manufacturing to biomedical engineering due to their versatile properties (Segawa, Higashihara, & Ueda, 2010).
Chemical Synthesis and Catalysis
The compound and its derivatives are key in chemical synthesis and catalysis. They have been used in reactions to yield various complex chemical structures, demonstrating their versatility in organic chemistry. For instance, they are involved in the synthesis of trifluoromethylnaphthalenes and the chemoenzymatic synthesis of pharmaceutical precursors, showcasing their role in drug synthesis and design (Mellor et al., 2000; González-Martínez, Gotor, & Gotor-Fernández, 2019).
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)7(13)5-3-1-2-4-6(5)12(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAUUHMFSKFQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559641 | |
| Record name | 2,2,2-Trifluoro-1-(2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17408-17-2 | |
| Record name | 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17408-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)





![7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B169803.png)
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B169809.png)
![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B169822.png)
